An In-depth Technical Guide to 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid is an N-arylanthranilic acid derivative, a class of compounds recognized for their significant therapeutic potential.[1] These structures are foundational in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.[2][3] The core structure, anthranilic acid, provides a versatile scaffold for chemical modification, and the introduction of a naphthalene moiety and a nitro group is anticipated to modulate its physicochemical and biological properties.[1][4] This guide provides a comprehensive overview of the predicted synthesis, and the physical, chemical, and potential biological properties of 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid, drawing upon established chemical principles and data from analogous compounds.
Predicted Synthesis of 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid
The most probable and widely employed method for the synthesis of N-arylanthranilic acids is the Ullmann condensation.[5][6] This copper-catalyzed cross-coupling reaction is a robust method for forming carbon-nitrogen bonds.[7] In the context of synthesizing 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid, this would involve the reaction of 2-chloro-5-nitrobenzoic acid with 2-naphthylamine in the presence of a copper catalyst and a base.
The logical workflow for this synthesis is depicted below:
Caption: Predicted synthesis of 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid via Ullmann condensation.
Physicochemical Properties
| Property | Predicted Value for 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid | Data for 5-Nitro-N-phenylanthranilic acid[8] | Data for 2-Amino-5-nitrobenzoic acid[9] |
| Molecular Formula | C₁₇H₁₂N₂O₄ | C₁₃H₁₀N₂O₄ | C₇H₆N₂O₄ |
| Molecular Weight | 308.29 g/mol | 258.23 g/mol | 182.13 g/mol |
| Appearance | Predicted to be a yellow to orange crystalline powder. | Not specified | Yellow to orange powder or lumps.[10] |
| Melting Point | Expected to be a high-melting solid, likely >200 °C. | Not specified | 270 °C (decomposes).[11] |
| Solubility | Predicted to be insoluble in water, with some solubility in organic solvents like DMSO and DMF. | Not specified | Insoluble in water.[12] |
| pKa | The carboxylic acid proton is expected to have a pKa around 4-5, influenced by the electron-withdrawing nitro group. The secondary amine is expected to be weakly basic. | Not specified | pKa of anthranilic acid is ~2.17 (amino) and ~4.85 (carboxyl).[13] The nitro group will decrease the basicity of the amino group and increase the acidity of the carboxylic acid. |
Spectral Analysis
The spectral characteristics of 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid can be predicted based on the functional groups present and by analogy to similar compounds like N-phenylanthranilic acid.[14]
¹H NMR Spectroscopy:
-
Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-9.0 ppm). The protons on the nitro-substituted benzoic acid ring will likely appear at the downfield end of this region due to the electron-withdrawing effects of the nitro and carboxylic acid groups. The protons of the naphthalene ring system will exhibit a complex splitting pattern characteristic of a 2-substituted naphthalene.
-
Amine Proton (N-H): A broad singlet is expected in the region of δ 9.0-11.0 ppm, which may exchange with D₂O.
-
Carboxylic Acid Proton (O-H): A broad singlet is expected at a downfield chemical shift, typically > δ 10.0 ppm, which will also exchange with D₂O.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to appear in the range of δ 165-175 ppm.
-
Aromatic Carbons: A number of signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the nitro group and the carbons of the naphthalene ring will have distinct chemical shifts.
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the range of 2500-3300 cm⁻¹.
-
N-H Stretch (Secondary Amine): A moderate absorption band is anticipated around 3300-3400 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band is expected in the region of 1680-1720 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorption bands are expected, an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple absorptions of varying intensity are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (C₁₇H₁₂N₂O₄). Common fragmentation patterns would likely involve the loss of H₂O, COOH, and NO₂ from the molecular ion.
Chemical Reactivity and Potential Biological Activity
The chemical reactivity of 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid is dictated by its functional groups: the carboxylic acid, the secondary aromatic amine, and the nitro group on the aromatic ring.
-
Carboxylic Acid: This group can undergo typical reactions such as esterification, amide formation, and reduction.
-
Aromatic Amine: The secondary amine can be acylated or alkylated, although its reactivity may be reduced by the steric bulk of the naphthalene group.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the benzoic acid ring towards electrophilic substitution. The nitro group itself can be reduced to an amino group, which would open up further synthetic possibilities.[15]
Potential Biological Activity: N-arylanthranilic acids are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[3] The specific substitution on the aryl rings can significantly influence the potency and selectivity of this inhibition. The presence of the naphthalene moiety may enhance binding to biological targets through hydrophobic interactions.[4] Furthermore, derivatives of anthranilic acid have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1]
Experimental Protocols
General Protocol for the Ullmann Condensation Synthesis of N-Aryl Anthranilic Acids[5][7][12]
This protocol is a generalized procedure and would require optimization for the specific synthesis of 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid.
Materials:
-
2-Chloro-5-nitrobenzoic acid
-
2-Naphthylamine
-
Copper(I) iodide (CuI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))
-
Hydrochloric acid (HCl), dilute solution
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-nitrobenzoic acid (1.0 eq), 2-naphthylamine (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).
-
Add a sufficient volume of the high-boiling solvent to ensure good stirring.
-
Heat the reaction mixture to a temperature between 120-160 °C and maintain it for several hours (the reaction progress should be monitored by Thin Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the aqueous mixture with dilute hydrochloric acid to a pH of 3-4 to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid.
Caption: Experimental workflow for the synthesis and purification of 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid.
Conclusion
2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid represents a promising, yet underexplored, derivative within the pharmacologically significant class of N-arylanthranilic acids. Based on established synthetic methodologies and the known properties of related compounds, it is predicted to be a high-melting, crystalline solid, accessible through an Ullmann condensation. Its structural features suggest a rich chemical reactivity and a strong potential for biological activity, particularly in the realm of anti-inflammatory agents. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the synthesis and characterization of this and similar novel chemical entities. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential.
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